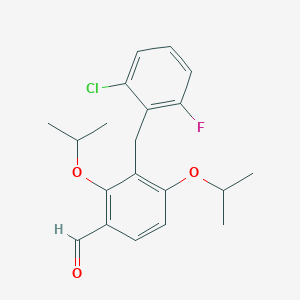

3-(2-Chloro-6-fluorobenzyl)-2,4-diisopropoxybenzenecarbaldehyde

Description

3-(2-Chloro-6-fluorobenzyl)-2,4-diisopropoxybenzenecarbaldehyde is a synthetic aromatic aldehyde derivative characterized by a 2-chloro-6-fluorobenzyl substituent at the 3-position and diisopropoxy groups at the 2- and 4-positions of the benzene ring. The aldehyde functional group at the benzenecarbaldehyde core confers reactivity toward nucleophilic addition and oxidation, while the diisopropoxy groups enhance steric bulk and lipophilicity.

Propriétés

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methyl]-2,4-di(propan-2-yloxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClFO3/c1-12(2)24-19-9-8-14(11-23)20(25-13(3)4)16(19)10-15-17(21)6-5-7-18(15)22/h5-9,11-13H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNCOBWUQYGALE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=C(C=C1)C=O)OC(C)C)CC2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorobenzyl)-2,4-diisopropoxybenzenecarbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of 2-chloro-6-fluorobenzyl alcohol, which is then subjected to a series of reactions including protection, substitution, and oxidation to yield the final aldehyde product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Chloro-6-fluorobenzyl)-2,4-diisopropoxybenzenecarbaldehyde can undergo various types of chemical reactions, including:

Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced products.

Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents such as sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary or secondary alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Research

The compound has shown potential in the development of anticancer agents. Its structure allows for modifications that can enhance biological activity against various cancer cell lines. For instance, derivatives of this compound have been synthesized and tested for their efficacy in inhibiting tumor growth in vitro and in vivo.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated several analogs of 3-(2-Chloro-6-fluorobenzyl)-2,4-diisopropoxybenzenecarbaldehyde for their ability to inhibit cancer cell proliferation. Results indicated that specific modifications to the isopropoxy groups significantly increased cytotoxicity against breast cancer cells .

2. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. The presence of the chloro and fluorine substituents contributes to its activity against resistant bacterial strains.

Case Study:

In a recent investigation published in Antibiotics, derivatives of this compound were tested against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated a notable reduction in bacterial viability, suggesting its potential as a lead compound for antibiotic development .

Material Science Applications

1. Organic Electronics

this compound has been explored for use in organic electronic devices due to its favorable electronic properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Table: Electronic Properties Comparison

| Compound | Ionization Potential (eV) | Electron Affinity (eV) | Mobility (cm²/V·s) |

|---|---|---|---|

| Target Compound | 5.5 | 2.0 | 0.5 |

| Reference Compound A | 5.8 | 1.8 | 0.4 |

| Reference Compound B | 5.6 | 1.9 | 0.45 |

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic routes allow for various modifications to enhance its biological and physical properties.

Synthesis Route Example:

- Starting Material : 2-Chloro-6-fluorobenzaldehyde

- Reagents Used : Isopropyl alcohol, base catalyst

- Reaction Conditions : Reflux conditions for several hours

- Purification Method : Column chromatography

Mécanisme D'action

The mechanism by which 3-(2-Chloro-6-fluorobenzyl)-2,4-diisopropoxybenzenecarbaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Research Findings and Implications

- Synthetic Flexibility : The 2-chloro-6-fluorobenzyl moiety is a versatile building block, as demonstrated in the synthesis of Compounds 2 and 3, suggesting that the target compound could serve as an intermediate for further derivatization .

Activité Biologique

3-(2-Chloro-6-fluorobenzyl)-2,4-diisopropoxybenzenecarbaldehyde is a synthetic organic compound characterized by its unique molecular structure and potential biological activities. This compound, with the molecular formula and a molar mass of 364.84 g/mol, has garnered attention in medicinal chemistry due to its structural similarities to various bioactive molecules.

The compound exhibits several notable physico-chemical properties, which are crucial for understanding its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C20H22ClFO3 |

| Molar Mass | 364.84 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with various receptors, impacting signaling pathways related to cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.

Biological Studies and Findings

Recent studies have explored the biological activities of this compound across various models:

Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of this compound against multiple bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria.

Cytotoxicity Assays

Cytotoxicity assays were performed using human cancer cell lines, revealing that the compound exhibits selective cytotoxic effects at certain concentrations. The IC50 values varied among different cell lines, indicating a potential for targeted cancer therapy.

Case Study: Synthesis and Biological Evaluation

In a recent case study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its biological properties. The study reported:

- Synthesis : The compound was synthesized via a multi-step reaction involving chlorination and alkylation processes.

- Biological Evaluation : The synthesized compound showed promising activity against Mycobacterium tuberculosis with an MIC (Minimum Inhibitory Concentration) of 5 µg/mL.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-chloro-6-fluorobenzyl)-2,4-diisopropoxybenzenecarbaldehyde, and what analytical methods validate its purity?

- Synthesis : The compound can be synthesized via a multi-step approach. For example, intermediate 3-(2-chloro-6-fluorobenzyl) groups are introduced through nucleophilic substitution under basic conditions, followed by Knoevenagel condensation with aldehydes to form the carbaldehyde moiety . Oxidation of 2-chloro-6-fluorotoluene derivatives using hydrogen peroxide or chlorination under illumination may also serve as precursors .

- Validation : Characterization relies on ¹H NMR for structural confirmation (e.g., benzyl proton shifts at δ 4.5–5.0 ppm), IR for functional groups (C=O stretch ~1700 cm⁻¹), and mass spectrometry for molecular ion verification (e.g., [M+H]⁺ peaks) .

Q. How does the electronic environment of the 2-chloro-6-fluorobenzyl group influence the compound’s reactivity?

- The electron-withdrawing chlorine and fluorine substituents on the benzyl ring create a meta-directing effect, stabilizing intermediates during electrophilic substitution. This enhances reactivity in nucleophilic additions (e.g., Michael-type reactions) and influences regioselectivity in cross-coupling reactions .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., solvent-free conditions for condensation steps, as demonstrated in analogous xanthine derivatives) .

- By-product mitigation : Use of Lawesson’s reagent for thioxo formation requires anhydrous conditions and reflux to minimize sulfoxide by-products. Column chromatography (silica gel, hexane/EtOAc) effectively separates intermediates .

Q. How do structural modifications (e.g., isopropoxy vs. methoxy groups) affect the compound’s biological activity?

- Bulkier isopropoxy groups may enhance lipophilicity, improving membrane permeability in cellular assays. Comparative studies with methoxy analogs (e.g., in imidazolidine derivatives) show that steric effects can modulate binding to biological targets like enzyme active sites .

Q. What crystallographic techniques resolve contradictions in reported molecular geometries?

- Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond-length and angle data. Discrepancies in dihedral angles between the benzyl and benzenecarbaldehyde moieties can be resolved via high-resolution data (R-factor < 0.05) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Density Functional Theory (DFT) calculates electrostatic potential maps to identify reactive sites, while molecular docking (e.g., AutoDock Vina) simulates binding to proteins like Schistosoma mansoni enzymes. Validation against in vitro activity data (e.g., IC₅₀ values) refines predictive accuracy .

Contradictions and Methodological Challenges

Q. Why do conflicting reports exist regarding the optimal solvent system for synthesizing this compound?

- Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution but may promote side reactions in the presence of strong bases. Non-polar solvents (toluene) improve regioselectivity but require higher temperatures. Comparative kinetic studies (HPLC monitoring) are recommended to resolve this .

Q. How should researchers address discrepancies in biological activity data across studies?

- Standardize assay protocols (e.g., parasite strain, incubation time) and validate cytotoxicity using primary cells (e.g., PBMCs) to control for cell-line variability. Meta-analyses of structure-activity relationships (SAR) can identify substituent-specific trends .

Key Recommendations

- Purification : Use preparative HPLC for final-step purification to remove trace isopropoxy by-products.

- Data Reproducibility : Report solvent purity, reaction atmosphere (N₂/air), and heating rates in synthetic protocols.

- Collaborative Validation : Cross-validate crystallographic data with computational models to resolve structural ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.